(R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol

Overview

Description

(R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol, or more commonly known as R-Pyrrolidin-3-ol, is an organic compound with a wide range of applications in scientific research. It is a chiral molecule, meaning it has two enantiomers, and is used in the synthesis of a variety of compounds. R-Pyrrolidin-3-ol is a valuable tool in the laboratory, as it can be used to synthesize a variety of compounds that have a wide range of applications in the field of scientific research.

Scientific Research Applications

Pyrimidine Derivatives in Scientific Research

Pyrimidine derivatives exhibit a wide range of biological activities and are a focal point in medicinal chemistry due to their structural similarity to DNA and RNA bases. Research into these compounds spans various applications, including their roles as enzyme inhibitors, in the development of new synthetic pathways, and in the exploration of their anti-inflammatory properties.

Dipeptidyl Peptidase IV (DPP IV) Inhibitors

Pyrimidine derivatives, including those related to pyrrolidin-3-ol, have been studied for their inhibitory effects on DPP IV, a key enzyme in the regulation of insulin secretion. Such inhibitors are considered potential treatments for type 2 diabetes mellitus (T2DM) due to their ability to enhance the incretin effect, thereby promoting insulin secretion in response to glucose (Mendieta, Tarragó, & Giralt, 2011).

Hybrid Catalysts for Synthesis

The pyrimidine scaffold is integral in the synthesis of complex heterocyclic compounds. Hybrid catalysts have been employed to facilitate the synthesis of pyrano[2,3-d]pyrimidine derivatives, showcasing the versatility of pyrimidine in contributing to the development of novel compounds with potential pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Anti-inflammatory Properties

The exploration of pyrimidine derivatives has extended into the evaluation of their anti-inflammatory effects. These studies have identified compounds that exhibit potent in-vitro anti-inflammatory activity, underscoring the therapeutic potential of pyrimidine-based compounds in the treatment of inflammatory diseases (Gondkar, Deshmukh, & Chaudhari, 2013).

Pyrrolidine Derivatives in Scientific Research

Pyrrolidine rings are common in medicinal chemistry, often incorporated into compounds for their bioactive properties. The research highlights the importance of pyrrolidine derivatives in drug discovery, illustrating their utility in the synthesis of biologically active compounds.

Versatile Scaffold for Drug Discovery

Pyrrolidine derivatives are recognized for their target selectivity and bioactive molecule development. The non-planarity and sp3-hybridization of the pyrrolidine ring allow for efficient exploration of pharmacophore space and contribute significantly to the stereochemistry of molecules. This versatility supports the development of new compounds with varied biological profiles, including potential applications in treating human diseases (Li Petri et al., 2021).

properties

IUPAC Name |

(3R)-1-[2-cyclopropyl-6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c1-13-10-6-11(16-5-4-9(17)7-16)15-12(14-10)8-2-3-8/h6,8-9,17H,2-5,7H2,1H3,(H,13,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURZUGKUUPMVTD-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC(=N1)C2CC2)N3CCC(C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=CC(=NC(=N1)C2CC2)N3CC[C@H](C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol | |

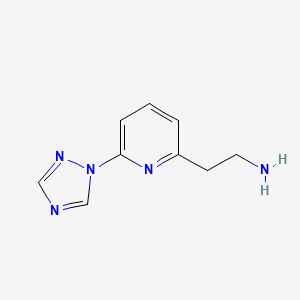

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

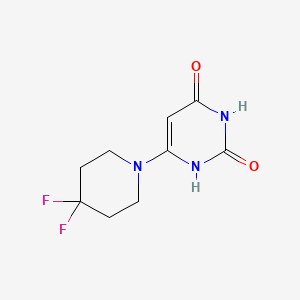

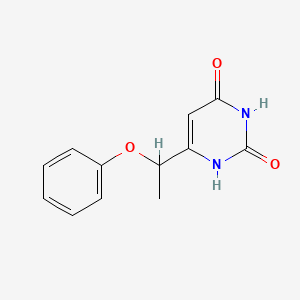

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1480253.png)

![1-(tert-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480256.png)